1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine
Overview
Description
“1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C17H18Cl2N2 . It is characterized by a pyrrolidine ring, a type of nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a benzyl group and a dichlorophenyl group .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Its molecular weight is 321.24 .Scientific Research Applications
Synthesis and Chemical Properties
Pyrrolidine derivatives, including compounds similar to "1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine," are synthesized via condensation of amines with carbonyl-containing compounds, demonstrating their critical role in chemical synthesis. These derivatives are essential in creating complex molecules, including polypyrroles, which are noted for their electrical conductivity and stability in film formation. The diverse applications of pyrrolidine derivatives in synthesis, solvents, and as intermediates highlight their versatility and importance in research and industrial applications (Anderson & Liu, 2000).
Applications in Catalysis and Material Science
Research on pyrrolidine and its derivatives also extends into catalysis and material science. For instance, the synthesis and spectroscopic characterization of Co(III) complexes involving pyrrolidine derivatives provide insights into their potential applications in catalysis and material development. These complexes have been studied for their structural properties, which could inform their use in catalytic processes or as components in novel materials (Amirnasr et al., 2001).
Novel Reactions and Methodologies
The development of new synthetic methodologies using pyrrolidine derivatives showcases their utility in organic synthesis. This includes the generation of novel pyrrolidine-containing compounds through innovative reactions, which could serve as precursors for further chemical transformations or as potential candidates for drug development and other applications. Studies have detailed the creation of compounds with significant complexity and specificity, underscoring the role of pyrrolidine derivatives in advancing synthetic chemistry (Kuznetsov & Chapyshev, 2007).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a way that is influenced by the stereochemistry of the molecule and the spatial orientation of substituents . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to have a broad range of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The structure of compounds with a pyrrolidine ring can be optimized to modify the pharmacokinetic profile .
properties
IUPAC Name |
1-benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2/c18-15-7-6-13(8-16(15)19)14-10-21(11-17(14)20)9-12-4-2-1-3-5-12/h1-8,14,17H,9-11,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKBAMYNQIJAOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401188893 | |
Record name | 3-Pyrrolidinamine, 4-(3,4-dichlorophenyl)-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401188893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1363405-08-6 | |
Record name | 3-Pyrrolidinamine, 4-(3,4-dichlorophenyl)-1-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363405-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinamine, 4-(3,4-dichlorophenyl)-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401188893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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